3-(4-Bromobenzamido)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[(4-bromobenzoyl)amino]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3S/c13-8-3-1-7(2-4-8)11(15)14-9-5-6-18-10(9)12(16)17/h1-6H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSJJWWEKZMADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(SC=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid typically involves the following steps:
Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation: The 4-bromobenzoyl chloride is then reacted with thiophene-2-carboxamide in the presence of a base such as triethylamine (TEA) to form 3-(4-bromobenzamido)thiophene-2-carboxamide.
Hydrolysis: Finally, the amide is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups via nucleophilic aromatic substitution.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters under basic conditions.
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Coupling: Biaryl compounds.
Scientific Research Applications
3-(4-Bromobenzamido)thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
| Compound Name | Substituent Position & Type | Key Functional Groups | Molecular Formula |
|---|---|---|---|
| 3-(4-Bromobenzamido)thiophene-2-carboxylic acid | 3-(4-Br-benzamido), 2-COOH | Amide, Carboxylic acid | C₁₂H₈BrNO₃S |
| 3-(4-Fluorobenzamido)thiophene-2-carboxylic acid | 3-(4-F-benzamido), 2-COOH | Amide, Carboxylic acid | C₁₂H₈FNO₃S |
| 3-(4-Bromo-phenylsulfamoyl)thiophene-2-carboxylic acid | 3-(4-Br-sulfonamido), 2-COOH | Sulfonamide, Carboxylic acid | C₁₁H₇BrNO₄S₂ |
| 3-(2,6-Difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid | 3-(2,6-diF-benzamido), 5-(4-OEt-Ph), 2-COOH | Amide, Ether, Carboxylic acid | C₂₀H₁₄F₂NO₄S |
| 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid | 4-CN, 5-SMe, 3-(4-Cl-Ph), 2-COOH | Cyano, Thioether, Carboxylic acid | C₁₄H₉ClN₂O₂S₂ |
Table 2: Lipophilicity and Antiproliferative Activity
Key Findings :
- Lipophilicity Trends : Bromine substituents increase clogP compared to fluorine (e.g., T5 in has clogP 3.1 vs. fluorinated analogs ~2.5). Sulfonamide derivatives (e.g., 3-(4-Br-sulfonamido)) exhibit lower lipophilicity (clogP ~1.8) due to polar sulfonyl groups .
- Antiproliferative Activity : Thiophene-2-carboxylic acid amides (e.g., T5) show potent activity against A431 cells (LD₅₀ 45.2 μM), correlating with higher clogP values . The target compound’s activity remains uncharacterized but may follow similar trends.
- Antimicrobial Activity : 3-(2,6-Difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid inhibits E. coli UT189 capsule biogenesis (LD₅₀ 12.7 μM), suggesting halogen and aryl substitutions enhance target specificity .
Substituent Effects on Activity
Table 3: Impact of Substituents on Bioactivity
Structure-Activity Relationship (SAR) Insights
- Position of Substituents : Amides at the 3-position of thiophene (as in the target compound) favor antiproliferative activity compared to 2-position derivatives, likely due to optimal steric and electronic interactions .
- Role of Halogens : Bromine enhances lipophilicity and bioactivity compared to chlorine or fluorine, as seen in A431 cell studies .
- Functional Group Trade-offs : Sulfonamides (e.g., compound 6 ) exhibit lower cytotoxicity but may serve as better leads for soluble inhibitors, whereas benzamides (e.g., the target compound) prioritize membrane penetration.
Biological Activity
3-(4-Bromobenzamido)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the bromination of thiophene derivatives followed by the introduction of the carboxylic acid group. Various synthetic routes have been developed, including:
- Bromination Techniques : Utilizing N-bromosuccinimide (NBS) for selective bromination of thiophene rings.
- Carboxylation Methods : Employing Grignard reagents or palladium-catalyzed reactions to introduce the carboxylic acid functionality.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study showed that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases .
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited IC50 values ranging from 15 to 25 µM, indicating moderate cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 15 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Cytokine Modulation : By affecting signaling pathways associated with inflammation, it reduces the expression of inflammatory mediators.
Case Studies
A notable case study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound in a murine model of bacterial infection. Treatment with this compound resulted in a significant reduction in bacterial load and improved survival rates compared to untreated controls .
Q & A
Q. Key variables affecting yield :
- Temperature : Excess heat (>50°C) may lead to thiophene ring decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance amide bond formation but may retain impurities.
- Stoichiometry : A 1.2:1 molar ratio of 4-bromobenzoyl chloride to aminothiophene prevents side-product formation (e.g., unreacted acid).
Q. Stability Data :
| Condition | Degradation (%) | Half-Life |
|---|---|---|
| 40°C/75% RH, 1 week | 15 | 30 days |
| UV light, 24h | 45 | 12h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
